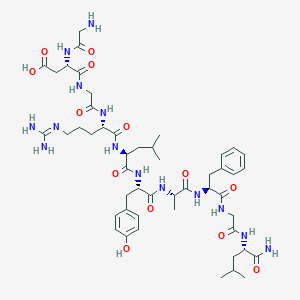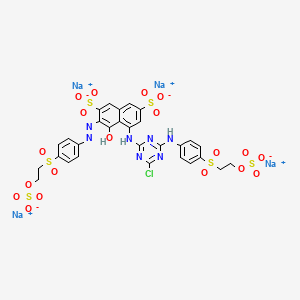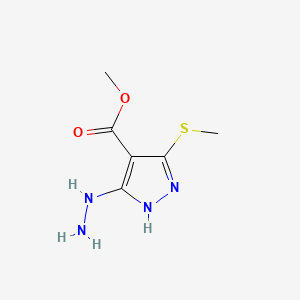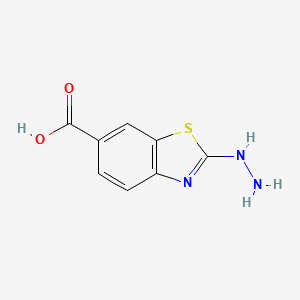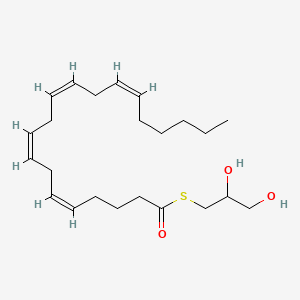
Arachidonil-1-tio-glicerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Araquidonoil-1-tio-glicerol es un análogo de sustrato tioéster del 2-araquidonoil glicerol. Es una molécula lipídica que puede interactuar con la proteína de unión al retinol celular 2. Este compuesto es significativo en el estudio de la bioquímica lipídica y los sistemas endocannabinoides, particularmente en la medición de la actividad de la lipasa de monoacilglicerol .
Aplicaciones Científicas De Investigación
El Araquidonoil-1-tio-glicerol se utiliza principalmente en la investigación científica para estudiar la actividad de la lipasa de monoacilglicerol. Esta enzima juega un papel crucial en el sistema endocannabinoide al hidrolizar el 2-araquidonoil glicerol en ácido araquidónico y glicerol, terminando así sus acciones biológicas . El compuesto también se utiliza para investigar la interacción con la proteína de unión al retinol celular 2 y sus posibles implicaciones en el metabolismo lipídico y las vías de señalización .
Mecanismo De Acción
El mecanismo de acción principal del Araquidonoil-1-tio-glicerol involucra su hidrólisis por la lipasa de monoacilglicerol. La enzima cataliza la escisión del enlace tioéster, lo que resulta en la liberación de ácido araquidónico y glicerol. Esta reacción es crucial para regular los niveles de 2-araquidonoil glicerol en el cuerpo y modular las vías de señalización endocannabinoide .
Compuestos similares:
2-Araquidonoil glicerol: Un agonista endógeno del receptor cannabinoide central, similar en estructura pero con un enlace éster en lugar de un enlace tioéster.
Aminoácidos de araquidonoilo: Estos compuestos, como la glicina de araquidonoilo y la fenilalanina de araquidonoilo, comparten la porción de araquidonoilo pero difieren en sus grupos funcionales y actividades biológicas.
Unicidad: El Araquidonoil-1-tio-glicerol es único debido a su enlace tioéster, lo que lo convierte en una herramienta valiosa para estudiar la actividad de la lipasa de monoacilglicerol. Su capacidad para interactuar con la proteína de unión al retinol celular 2 lo distingue aún más de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Arachidonoyl-1-thio-Glycerol plays a significant role in biochemical reactions, particularly in the measurement of MAGL activity. MAGL hydrolyzes Arachidonoyl-1-thio-Glycerol to arachidonic acid and glycerol, thereby terminating its biological actions . This interaction is crucial as it helps in understanding the enzymatic activity and regulation of MAGL. The compound also interacts with other biomolecules such as diacylglycerol lipase alpha (DGLα) and cannabinoid receptor type 1 (CB1R), which are involved in the endocannabinoid signaling pathway .
Cellular Effects
Arachidonoyl-1-thio-Glycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to modulate the activity of the endocannabinoid system, which plays a role in regulating emotional state, pain sensation, and other physiological processes . The compound’s interaction with MAGL and subsequent hydrolysis to arachidonic acid can impact inflammatory responses and other cellular functions .
Molecular Mechanism
The molecular mechanism of Arachidonoyl-1-thio-Glycerol involves its hydrolysis by MAGL, resulting in the production of arachidonic acid and glycerol . This process is crucial for terminating the biological actions of the compound. Additionally, Arachidonoyl-1-thio-Glycerol acts as a substrate analog for 2-arachidonoyl glycerol, allowing it to mimic the natural substrate and provide insights into the enzymatic activity of MAGL . The compound’s interaction with CB1R also plays a role in modulating cannabinoid signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arachidonoyl-1-thio-Glycerol can change over time due to its stability and degradation. The compound is stable when stored at -80°C and can be shipped on wet ice . Long-term studies have shown that the hydrolysis of Arachidonoyl-1-thio-Glycerol by MAGL remains consistent, making it a reliable substrate for biochemical assays . Any degradation of the compound can affect its efficacy in these assays.
Dosage Effects in Animal Models
The effects of Arachidonoyl-1-thio-Glycerol vary with different dosages in animal models. At lower doses, the compound effectively measures MAGL activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in endocannabinoid signaling and inflammatory responses . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Arachidonoyl-1-thio-Glycerol is involved in the metabolic pathways related to the endocannabinoid system. It is hydrolyzed by MAGL to produce arachidonic acid and glycerol, which are further metabolized in various biochemical pathways . The compound’s interaction with enzymes such as DGLα and CB1R also influences metabolic flux and the levels of metabolites involved in the endocannabinoid signaling pathway .
Transport and Distribution
Within cells and tissues, Arachidonoyl-1-thio-Glycerol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with CB1R and other components of the endocannabinoid system . These interactions play a role in determining the compound’s efficacy and function in biochemical assays.
Subcellular Localization
Arachidonoyl-1-thio-Glycerol is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating endocannabinoid signaling and other cellular processes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Araquidonoil-1-tio-glicerol se puede sintetizar mediante la esterificación del ácido araquidónico con 1-tio-glicerol. La reacción generalmente implica el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano. La reacción se lleva a cabo bajo una atmósfera inerte, típicamente nitrógeno, para evitar la oxidación .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos no están ampliamente documentados, la síntesis de Araquidonoil-1-tio-glicerol a mayor escala probablemente implicaría procesos de esterificación similares con optimización para rendimiento y pureza. Esto podría incluir el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la coherencia .
Tipos de reacciones:
Oxidación y reducción:
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes potenciales podrían incluir peróxido de hidrógeno u otros peróxidos en condiciones controladas.
Productos principales:
Comparación Con Compuestos Similares
2-Arachidonoyl Glycerol: An endogenous agonist of the central cannabinoid receptor, similar in structure but with an ester bond instead of a thioester bond.
Arachidonoyl Amino Acids: These compounds, such as arachidonoyl glycine and arachidonoyl phenylalanine, share the arachidonoyl moiety but differ in their functional groups and biological activities.
Uniqueness: Arachidonoyl-1-thio-Glycerol is unique due to its thioester bond, which makes it a valuable tool for studying the activity of monoacylglycerol lipase. Its ability to interact with cellular retinol binding protein 2 further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPRYPOAXYNLX-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Arachidonoyl-1-thio-Glycerol enable the spectrophotometric measurement of MAGL activity?
A1: Arachidonoyl-1-thio-Glycerol (A-1-TG) is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a primary substrate of MAGL. A-1-TG is also hydrolyzed by MAGL, releasing thioglycerol. This released thioglycerol then reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB) present in the assay. This reaction produces a yellow-colored thiolate ion (TNB), which can be easily measured spectrophotometrically. [] This colorimetric change allows for the indirect quantification of MAGL activity.
Q2: What are the advantages of using Arachidonoyl-1-thio-Glycerol over radioactive substrates in MAGL activity assays?
A2: The use of A-1-TG in the spectrophotometric assay presents several advantages over traditional radioactive methods employing substrates like 3H-2-oleoylglycerol. Firstly, the A-1-TG assay is significantly more cost-effective, as it avoids the use of expensive radiolabeled materials. [] Secondly, the spectrophotometric assay offers a higher throughput format, making it suitable for screening large compound libraries or analyzing multiple samples simultaneously. This is in contrast to the more laborious and time-consuming nature of radioactive assays.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Carbamic acid, [2-(chlorothio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
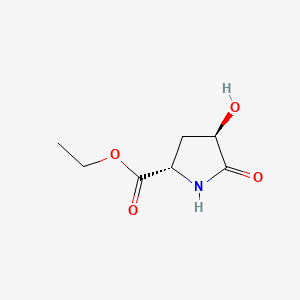
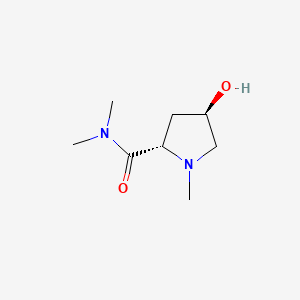
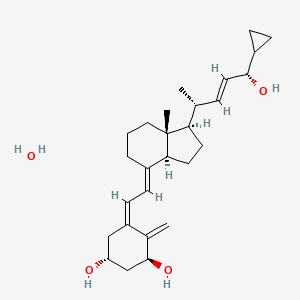
![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)
![2-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570982.png)
